molecular formula C28H25Cl2N3O6S B11440756 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

Cat. No.: B11440756
M. Wt: 602.5 g/mol
InChI Key: RFGSQBNQFJRDAI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a dichlorophenyl group, and a thieno[3,2-d]pyrimidine moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodioxole and dichlorophenyl intermediates, followed by their coupling with the thieno[3,2-d]pyrimidine core under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications include acting as a drug candidate for treating various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme, resulting in the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H25Cl2N3O6S

Molecular Weight

602.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C28H25Cl2N3O6S/c29-19-7-6-18(13-20(19)30)22(34)15-33-21-9-11-40-26(21)27(36)32(28(33)37)10-3-1-2-4-25(35)31-14-17-5-8-23-24(12-17)39-16-38-23/h5-9,11-13H,1-4,10,14-16H2,(H,31,35)

InChI Key

RFGSQBNQFJRDAI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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